(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound that features both fluorine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution can introduce various functional groups .
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 3-Fluorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
Comparison: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications .
Properties
Molecular Formula |
C7H7ClF4N2 |
---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H |
InChI Key |
QXLNRHCEEWVSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NN)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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